molecular formula C10H14O5 B13918575 1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B13918575
M. Wt: 214.21 g/mol
InChI Key: GKYDJAWNJYRWQO-UHFFFAOYSA-N
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Description

1-(Acetoxymethyl)-2-oxabicyclo[221]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include the use of a Lewis acid catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetoxymethyl and oxabicyclo groups allows for unique reactivity and interactions with molecular targets, making it valuable for various applications .

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

1-(acetyloxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

InChI

InChI=1S/C10H14O5/c1-7(11)14-6-10-3-2-9(4-10,5-15-10)8(12)13/h2-6H2,1H3,(H,12,13)

InChI Key

GKYDJAWNJYRWQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC12CCC(C1)(CO2)C(=O)O

Origin of Product

United States

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